molecular formula C10H18F2N2O2 B1529572 1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine CAS No. 1363382-43-7

1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine

Cat. No. B1529572
M. Wt: 236.26 g/mol
InChI Key: CUWZDIJQVDKWCN-UHFFFAOYSA-N
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Description

Boc-protected amines are a class of compounds where an amine group is protected by a tert-butyl carbamate (Boc) group . This protection is commonly used in the field of peptide synthesis . The Boc group is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Various methods have been developed for the Boc protection of amines, including the use of catalysts and solvent-free conditions .


Chemical Reactions Analysis

Boc-protected amines are stable towards most nucleophiles and bases . They can be deprotected by mild acidolysis . The Boc group can also be cleaved under anhydrous acidic conditions .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • The chemical synthesis of conformationally restricted analogues of alpha-amino acids, including structures similar to "1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine," highlights innovative approaches in medicinal chemistry to mimic natural amino acid conformations for therapeutic applications. One study focused on the synthesis of a novel glutamic acid analogue, showcasing the utility of such compounds in drug design and development (Bunch et al., 2003).

Potential in Boron Neutron Capture Therapy (BNCT)

  • Boron neutron capture therapy (BNCT) is an area where derivatives of cyclobutane amino acids show promise. Research into boronated unnatural cyclic amino acids as potential BNCT agents includes the synthesis of compounds designed for high tumor uptake, with structural variations to study the effect of molecular lipophilicity on biological activity (Kabalka et al., 2008). Another study developed a boronated aminocyclobutanecarboxylic acid, modeled after 1-aminocyclobutanecarboxylic acid, for its potential use in BNCT, highlighting the synthetic strategies and challenges encountered in creating these novel therapeutic agents (Kabalka & Yao, 2003).

Biochemical and Pharmacological Studies

  • The biochemical modification of polyamines, such as putrescine, which shares structural features with the cyclobutane amino acid motif, indicates the relevance of these compounds in cellular processes. Research identifying enzymes responsible for the hydroxylation of putrescine underscores the importance of these modifications in biological systems and potential therapeutic applications (Li et al., 2016).

Safety And Hazards

The safety and hazards of Boc-protected amines can also vary. For example, some Boc-protected amines can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[1-(aminomethyl)-3,3-difluorocyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-8(2,3)16-7(15)14-9(6-13)4-10(11,12)5-9/h4-6,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWZDIJQVDKWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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